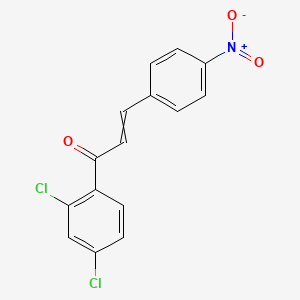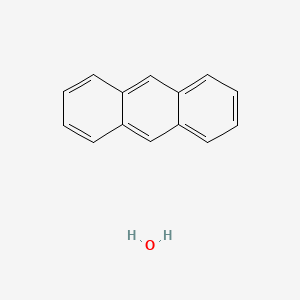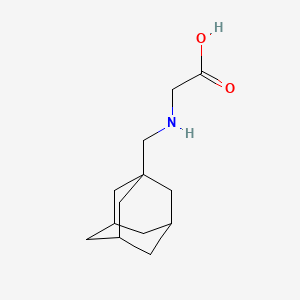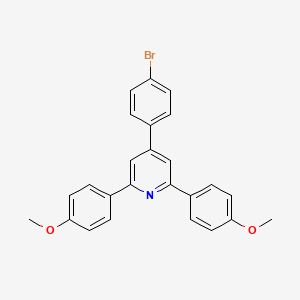![molecular formula C14H32ClNO2 B14266942 N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride CAS No. 131671-79-9](/img/structure/B14266942.png)
N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound’s structure includes a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, which contributes to its amphiphilic nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride typically involves the reaction of N,N-dimethyloctylamine with 2-(2-chloroethoxy)ethanol. The reaction is carried out in an organic solvent such as chloroform or ethanol under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds, while oxidation can produce corresponding oxides .
Scientific Research Applications
N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of cleaning agents, detergents, and personal care products
Mechanism of Action
The mechanism of action of N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride primarily involves its surfactant properties. The compound interacts with cell membranes, disrupting their structure and increasing permeability. This action is particularly useful in antimicrobial applications, where it can lead to cell lysis and death of microorganisms .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-Hydroxyethoxy)ethyl]acetamide
- N-[2-(2-Hydroxyethoxy)ethyl]methacrylamide
- Didecylmethylpoly(oxyethyl)ammonium propionate
Uniqueness
N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride stands out due to its specific combination of a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group. This unique structure imparts excellent surfactant properties, making it highly effective in disrupting cell membranes and enhancing the solubility of hydrophobic compounds .
Properties
CAS No. |
131671-79-9 |
|---|---|
Molecular Formula |
C14H32ClNO2 |
Molecular Weight |
281.86 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)ethyl-dimethyl-octylazanium;chloride |
InChI |
InChI=1S/C14H32NO2.ClH/c1-4-5-6-7-8-9-10-15(2,3)11-13-17-14-12-16;/h16H,4-14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
SGHXPABLMZEJGH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](C)(C)CCOCCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)




